4-(4,5-Dihydro-4-methyl-1H-imidazol-2-yl)phenylamine
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Overview
Description
4-(4,5-Dihydro-4-methyl-1H-imidazol-2-yl)phenylamine is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a phenylamine group attached to the imidazole ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,5-Dihydro-4-methyl-1H-imidazol-2-yl)phenylamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of aniline derivatives with glyoxal and ammonia, followed by cyclization to form the imidazole ring . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher throughput and consistency in product quality .
Chemical Reactions Analysis
Types of Reactions
4-(4,5-Dihydro-4-methyl-1H-imidazol-2-yl)phenylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: The phenylamine group can participate in electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include substituted imidazoles, N-oxide derivatives, and various phenylamine-substituted compounds .
Scientific Research Applications
4-(4,5-Dihydro-4-methyl-1H-imidazol-2-yl)phenylamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4,5-Dihydro-4-methyl-1H-imidazol-2-yl)phenylamine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The phenylamine group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
4-(4,5-Dihydro-1H-imidazol-2-yl)phenylamine: Similar structure but lacks the methyl group on the imidazole ring.
2-(p-Aminophenyl)-2-imidazoline: Another imidazole derivative with similar biological activities.
Uniqueness
4-(4,5-Dihydro-4-methyl-1H-imidazol-2-yl)phenylamine is unique due to the presence of the methyl group on the imidazole ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties .
Properties
CAS No. |
868260-16-6 |
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Molecular Formula |
C10H13N3 |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
4-(5-methyl-4,5-dihydro-1H-imidazol-2-yl)aniline |
InChI |
InChI=1S/C10H13N3/c1-7-6-12-10(13-7)8-2-4-9(11)5-3-8/h2-5,7H,6,11H2,1H3,(H,12,13) |
InChI Key |
KLKKLKAARKRYCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN=C(N1)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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